molecular formula C10H23NOSi B12521861 (3r)-3-[(Triethylsilyl)oxy]pyrrolidine CAS No. 651341-56-9

(3r)-3-[(Triethylsilyl)oxy]pyrrolidine

Cat. No.: B12521861
CAS No.: 651341-56-9
M. Wt: 201.38 g/mol
InChI Key: WZAKQVQVBHTUNU-SNVBAGLBSA-N
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Description

“(3R)-3-[(Triethylsilyl)oxy]pyrrolidine” is a chiral pyrrolidine derivative functionalized with a triethylsilyl (TES) ether group at the 3-position. This compound is widely utilized in asymmetric synthesis and pharmaceutical chemistry as a protecting group for hydroxyl-containing intermediates. The TES group offers moderate steric bulk compared to other silyl ethers, enabling selective deprotection under controlled conditions (e.g., acidic or fluoride-mediated cleavage). Its stereochemistry at the 3-position (R-configuration) is critical for applications in enantioselective catalysis and chiral building block synthesis .

Properties

CAS No.

651341-56-9

Molecular Formula

C10H23NOSi

Molecular Weight

201.38 g/mol

IUPAC Name

triethyl-[(3R)-pyrrolidin-3-yl]oxysilane

InChI

InChI=1S/C10H23NOSi/c1-4-13(5-2,6-3)12-10-7-8-11-9-10/h10-11H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

WZAKQVQVBHTUNU-SNVBAGLBSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1CCNC1

Canonical SMILES

CC[Si](CC)(CC)OC1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3r)-3-[(Triethylsilyl)oxy]pyrrolidine typically involves the protection of the hydroxyl group in pyrrolidine with a triethylsilyl group. This can be achieved through the reaction of pyrrolidine with triethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of (3r)-3-[(Triethylsilyl)oxy]pyrrolidine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: (3r)-3-[(Triethylsilyl)oxy]pyrrolidine can undergo oxidation reactions, typically involving reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the deprotected pyrrolidine.

    Substitution: The triethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride).

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), dichloromethane, room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Tetrabutylammonium fluoride (TBAF), tetrahydrofuran (THF), room temperature.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Deprotected pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3r)-3-[(Triethylsilyl)oxy]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Investigated for its potential role in the synthesis of biologically active molecules.

    Medicine: Explored for its use in the development of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (3r)-3-[(Triethylsilyl)oxy]pyrrolidine primarily involves its role as a protecting group. The triethylsilyl group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The protection is reversible, allowing for the selective deprotection and further functionalization of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between “(3R)-3-[(Triethylsilyl)oxy]pyrrolidine” and analogous silyl-protected pyrrolidine derivatives:

Compound Protecting Group Steric Bulk Deprotection Conditions Applications References
(3R)-3-[(Triethylsilyl)oxy]pyrrolidine Triethylsilyl (TES) Moderate Acidic (e.g., AcOH/H₂O) or F⁻ (TBAF) Chiral intermediates, asymmetric catalysis
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine tert-Butyldimethylsilyl (TBDMS) High Requires strong F⁻ sources (e.g., HF) Multi-step synthesis requiring orthogonal protection
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime TBDMS High Fluoride ions (e.g., TBAF) Medicinal chemistry (e.g., kinase inhibitors), fluorinated drug candidates
1-Methyl-5-oxopyrrolidine-3-carboxylic acid None (carboxylic acid) N/A N/A Precursor for lactams, peptide mimetics

Key Findings:

Steric and Electronic Properties :

  • The TES group in “(3R)-3-[(Triethylsilyl)oxy]pyrrolidine” provides intermediate steric hindrance compared to the bulkier TBDMS derivatives (e.g., in ). This allows for milder deprotection conditions, making it preferable in sensitive synthetic routes.
  • TBDMS-protected compounds (e.g., ) exhibit higher stability under basic conditions but require aggressive reagents like tetrabutylammonium fluoride (TBAF) for cleavage.

Synthetic Utility: The chiral 3R configuration in the TES-pyrrolidine enables precise stereochemical control in asymmetric reactions, unlike non-chiral analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid . Di-silylated derivatives (e.g., ) are used in multi-step syntheses where sequential deprotection is required, but they are less practical for single-step applications due to their complexity.

Industrial Relevance :

  • Fluorinated TBDMS-pyrrolidines (e.g., ) are prioritized in drug discovery for their metabolic stability, whereas TES derivatives are favored in academic settings for cost-effective, scalable syntheses.

Research Insights and Limitations

  • Gaps in Evidence : The provided sources lack direct experimental data (e.g., NMR, HPLC) comparing the reactivity or stability of these compounds. Further studies on hydrolysis kinetics or catalytic performance are needed.
  • Safety Considerations : TES-protected compounds generally pose lower toxicity risks compared to TBDMS analogs, which may release volatile byproducts during deprotection .

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